

comparative analysis of anethole content in essential oils from different geographical origins

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Anethole Content in Essential Oils: A Comparative Analysis Based on Geographical Origin

A comprehensive review of **anethole** concentration in the essential oils of Fennel (*Foeniculum vulgare*), Anise (*Pimpinella anisum*), and Star Anise (*Illicium verum*) from diverse geographical locations reveals significant variations influenced by regional environmental factors. This guide provides a comparative analysis of **anethole** content, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The concentration of trans-**anethole**, a phenylpropanoid with a characteristic licorice-like flavor and aroma, is a critical quality parameter for essential oils derived from several plant species. This compound is a key component in the food, pharmaceutical, and cosmetic industries. The geographical origin of the plant material has been demonstrated to be a significant factor influencing the chemical composition and, consequently, the **anethole** content of the extracted essential oils. Factors such as climate, soil composition, and altitude can lead to notable differences in the biosynthesis of secondary metabolites like **anethole**.

Comparative Analysis of Anethole Content

The following tables summarize the quantitative data on trans-**anethole** content in the essential oils of *Pimpinella anisum*, *Foeniculum vulgare*, and *Illicium verum* from various geographical

origins.

Pimpinella anisum (Anise)

Geographical Origin	trans-Anethole Content (%)	Other Major Compounds	Reference
France	76.9	γ -himachalene, trans-pseudoisoeugenyl 2-methylbutyrate, p-anisaldehyde	[1]
Germany	92.7 - 93.7	methylchavicol, γ -himachalene, trans-pseudoisoeugenyl 2-methylbutyrate	[1]
Greece	90.2	p-anisaldehyde, γ -himachalene	[1]
Hungary	91.3	γ -himachalene	[1]
Italy	92.2	γ -himachalene, trans-pseudoisoeugenyl 2-methylbutyrate	[1]
Lithuania	93.0	methylchavicol, γ -himachalene	[1]
Russia	85.1 - 87.7	γ -himachalene, trans-pseudoisoeugenyl 2-methylbutyrate	[1]
Scotland	93.6	methylchavicol, γ -himachalene	[1]
Spain	87.9	p-anisaldehyde, γ -himachalene, trans-pseudoisoeugenyl 2-methylbutyrate	[1]
Estonia	78.1	γ -himachalene, trans-pseudoisoeugenyl 2-methylbutyrate	[1]

Czech Republic	88.4	p-anisaldehyde, trans-pseudoisoeugenyl 2-methylbutyrate	[1]
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A study on *Pimpinella anisum* from various European countries showed that the trans-**anethole** content ranged from 76.9% to 93.7%.[\[1\]](#)[\[2\]](#)[\[3\]](#) Samples from Greece, Hungary, Scotland, Lithuania, Italy, and Germany exhibited the highest concentrations, exceeding 90%.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Foeniculum vulgare (Fennel)

Geographical Origin	Plant Part	trans-Anethole Content (%)	Other Major Compounds	Reference
Iran (Shiraz)	Leaves	56.6	Fenchone, Limonene	[4]
Iran (Shiravan)	Leaves	41.19	Fenchone, Limonene	[4]
Turkey	Fruits	34.8	Fenchone, Estragole, Limonene	[5]
Estonia	Fruits	82.0	Fenchone, Estragole, Limonene	[5]
Norway	Fruits	64.6	Fenchone, Estragole, Limonene	[5]
Austria	Fruits	63.7	Fenchone, Estragole, Limonene	[5]
Moldova	Fruits	80.9	Fenchone, Estragole, Limonene	[5]
Montenegro	Leaves	32.5	α -phellandrene, p-cymene, β -phellandrene	[6]
Montenegro	Seeds	75.5	Fenchone	[6]
Egypt	Dry Green Herb	71.5	Limonene, α -fenchone	[7]
Egypt	Dry Seeds	45.84	Limonene, α -fenchone	[7]
India	Germplasm Lines	9.15 - 96.64	Estragole, Fenchone,	[8]

Limonene

The **anethole** content in *Foeniculum vulgare* essential oil shows significant variation depending on the geographical origin and the plant part used.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) For instance, fennel fruits from Estonia and Moldova had high trans-**anethole** content (82.0% and 80.9%, respectively), while samples from Turkey had a much lower concentration (34.8%).[\[5\]](#) A study of Iranian fennel accessions showed that higher temperatures were positively correlated with trans-**anethole** content in the leaves.[\[4\]](#)

Illicium verum (Star Anise)

Geographical Origin	Plant Part	trans-Anethole Content (%)	Other Major Compounds	Reference
Vietnam (Lang Son)	Fruits	90.12	Limonene	[9]
Vietnam (Ha Giang)	Leaves	87.05	p-anisaldehyde, α -pinene, linalool	[9]
China	Fruits	~72 - 92	Estragole, Limonene, cis-anethole	[10]
Not Specified	Fruits	84.79	Limonene	[11]
Not Specified	Fruits	83.46	D-Limonene, Estragole, Linalool	[12]

Star anise (*Illicium verum*) consistently exhibits a high percentage of trans-**anethole**, typically ranging from 80% to over 90%.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) A study on Vietnamese star anise found trans-**anethole** content to be 90.12% in the fruit oil and 87.05% in the leaf oil.[\[9\]](#) The dominant component of star anise essential oil is trans-**anethole**, with an average content of around 72–92%.[\[10\]](#)

Experimental Protocols

The primary methods for the extraction and analysis of **anethole** from plant materials are hydrodistillation or steam distillation followed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Essential Oil Extraction: Hydrodistillation

A common method for extracting essential oils from plant materials is hydrodistillation, often using a Clevenger-type apparatus.

- **Sample Preparation:** The dried plant material (e.g., fruits, seeds, leaves) is ground into a coarse powder.
- **Hydrodistillation:** A known quantity of the powdered plant material is placed in a flask with a specific volume of distilled water. The flask is then heated, and the resulting steam, carrying the volatile essential oil components, is condensed.
- **Oil Separation:** The condensed liquid, a mixture of water and essential oil, is collected. Due to their different densities, the essential oil separates from the water and can be collected.
- **Drying and Storage:** The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in airtight, dark glass vials at a low temperature (e.g., 4°C) to prevent degradation.

Analysis of Anethole Content: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils.

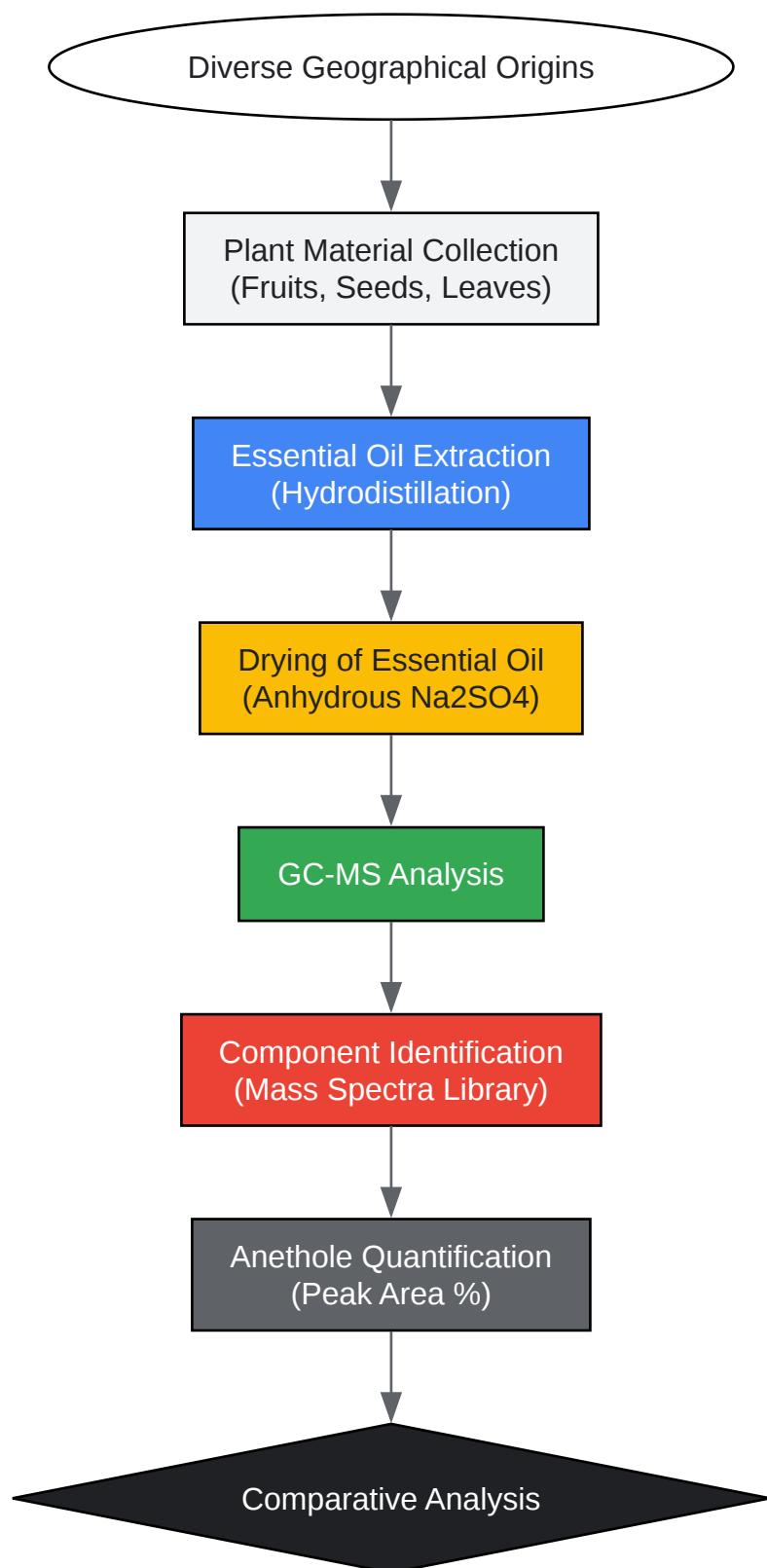
- **Sample Preparation:** The essential oil sample is diluted in a suitable solvent (e.g., hexane or ethanol).
- **Injection:** A small volume of the diluted sample is injected into the gas chromatograph.
- **Separation:** The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The different components of the essential oil travel through the column at

different rates depending on their volatility and interaction with the stationary phase of the column, leading to their separation.

- **Detection and Identification:** As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. The resulting mass spectrum is a unique "fingerprint" for each compound, allowing for its identification by comparing it to a spectral library.
- **Quantification:** The area of the peak corresponding to each compound in the gas chromatogram is proportional to its concentration in the sample. The percentage of each component, including **trans-anethole**, is calculated from the total peak area.

Experimental Workflow

The following diagram illustrates the typical workflow for the comparative analysis of **anethole** content in essential oils.



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Caption: Workflow for **Anethole** Analysis.

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